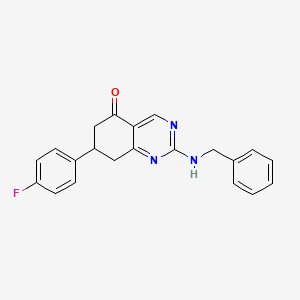
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate is an organic compound that has garnered interest due to its unique chemical structure and properties. It is classified as a hydroxylamine and is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond between the hydroxylamine and the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the hydroxylamine.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: Employed in studies involving oxidative stress and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage.
Industry: Utilized as a stabilizer in polymer production and as an additive in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). The hydroxylamine group can donate electrons to neutralize ROS, thereby preventing oxidative damage to cells and tissues. This mechanism is particularly relevant in biological systems where oxidative stress is a concern .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known nitroxide radical with similar antioxidant properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical used in similar applications.
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: A related compound used as a stabilizer in polymers .
Uniqueness
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate is unique due to its ester linkage with furan-2-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications in both research and industry .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-13(2)8-10(9-14(3,4)15(13)17)19-12(16)11-6-5-7-18-11/h5-7,10,17H,8-9H2,1-4H3 |
InChI Key |
KMYCKQRDXFVEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15006774.png)

![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)
![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)

![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)

![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)
![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)
